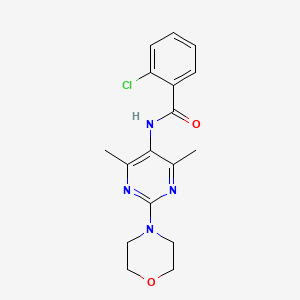

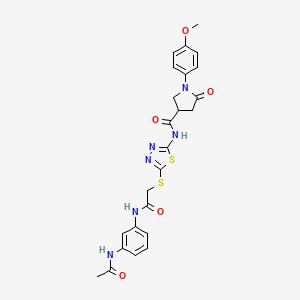

2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

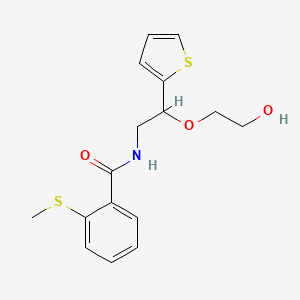

“2-chloro-N-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)benzamide” is a novel small molecule. It is derived from 2-chloro-4,6-dimethylpyrimidine , which is a chlorinated pyrimidine with antiviral activity .

Synthesis Analysis

The synthesis of related compounds has been achieved by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions . The substituents had a significant impact on the course and efficiency of the reaction . The results reported demonstrate the efficacy of microwaves in the synthesis of these heterocyclic compounds as compared to the results obtained with conventional heating .Chemical Reactions Analysis

The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . This is due to the highly electron-deficient character of the pyrimidine ring, which makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

- Research on the synthesis of novel compounds often aims at developing substances with potential biological activities. For instance, the synthesis of new derivatives of benzothiazin and morpholine has been explored, resulting in compounds with potential antimicrobial and anti-inflammatory properties. These studies emphasize the importance of structural modifications in enhancing biological activity and specificity (Karimian et al., 2017; Nimbalkar et al., 2018).

Anticancer and Antitumor Activities

- The exploration of anticancer and antitumor activities is a significant area of research for new chemical entities. Some compounds synthesized from morpholine derivatives have shown promising antitumor activity against various cancer cell lines, highlighting the potential of these molecules in cancer therapy (Matsuno et al., 2000; Zhou et al., 2008).

Antimicrobial Activity

- The antimicrobial activity of synthesized compounds is another critical area of investigation. Studies have found that certain morpholine-containing compounds exhibit significant antibacterial and antifungal properties, which could be leveraged in the development of new antimicrobial agents (Devarasetty et al., 2019).

Neurological Applications

- In neurological research, compounds similar to the one have been synthesized for the investigation of their potential in treating conditions such as Parkinson's disease. For example, the synthesis of PET agents for imaging LRRK2 enzyme in Parkinson's disease has been explored, indicating the role of these compounds in neurological research and potential therapeutic applications (Wang et al., 2017).

Methodological Advances

- The development of new synthesis methodologies, including green chemistry approaches, is vital for advancing scientific research and minimizing environmental impact. Studies have highlighted the use of ultrasound-assisted synthesis and other innovative methods to improve yield, reduce reaction times, and enhance the sustainability of chemical synthesis processes (Nimbalkar et al., 2018).

Propiedades

IUPAC Name |

2-chloro-N-(4,6-dimethyl-2-morpholin-4-ylpyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-11-15(21-16(23)13-5-3-4-6-14(13)18)12(2)20-17(19-11)22-7-9-24-10-8-22/h3-6H,7-10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTINSINCFUTNB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[phenyl(prop-2-en-1-yl)sulfamoyl]benzoic acid](/img/structure/B2614317.png)

![1-(3-bromo-4-methoxybenzyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2614320.png)

![1-{3,6-Diazabicyclo[3.1.1]heptan-6-yl}ethan-1-one](/img/structure/B2614325.png)

![Ethyl 2-(4-methylbenzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2614328.png)

![N-(2-(dimethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2614339.png)